molecular formula C24H27NOS B457450 N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Katalognummer: B457450
Molekulargewicht: 377.5g/mol
InChI-Schlüssel: FEBMTBCAYYMSQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a synthetic organic compound that features an adamantane moiety, a phenyl group, and a phenylsulfanyl group The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with phenylsulfanylacetamide under specific conditions. One method involves the use of enamides as intermediates, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate, with the reaction proceeding at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reactants, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The adamantane moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with biological membranes, potentially altering their properties and affecting cellular processes. The phenylsulfanyl group may participate in redox reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(ADAMANTAN-1-YL)-2-PHENYLACETAMIDE: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.

    N-(ADAMANTAN-1-YL)-2-(PHENYLSULFANYL)ACETAMIDE: Similar structure but without the phenyl group, affecting its overall stability and reactivity.

Uniqueness

N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of both the adamantane and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C24H27NOS

Molekulargewicht

377.5g/mol

IUPAC-Name

N-(1-adamantyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C24H27NOS/c26-23(25-24-14-17-11-18(15-24)13-19(12-17)16-24)22(20-7-3-1-4-8-20)27-21-9-5-2-6-10-21/h1-10,17-19,22H,11-16H2,(H,25,26)

InChI-Schlüssel

FEBMTBCAYYMSQQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.